
5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine” is 1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine and its derivatives have been utilized in the synthesis of various compounds. One such application is the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Development of Serotonin Receptor Agonists
Some derivatives of this compound have been explored for their potential as serotonin receptor agonists. For instance, novel derivatives of 2-pyridinemethylamine have shown selectivity and potency as 5-HT1A receptor agonists, indicating their potential in treating conditions like depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Aurora Kinase Inhibition
Compounds derived from this compound have been investigated as Aurora kinase inhibitors, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition Studies
In the field of materials science, derivatives of this compound, such as piperidine derivatives, have been studied for their potential as corrosion inhibitors for metals like iron. These studies include quantum chemical calculations and molecular dynamics simulations (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Herbicidal Activity
Some 5-chloro-3-fluorophenoxypyridines derivatives have been synthesized and tested for their herbicidal activity against various plants, indicating the compound's potential in agricultural applications (Tajik & Dadras, 2011).
Development of Analgesics
The compound and its derivatives have also been researched in the development of analgesics. High-efficacy 5-HT1A receptor activation by specific derivatives has shown potential in treating chronic pain and allodynia (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld‐Hallin, & Xu, 2004).
Anti-Cancer Research
Furthermore, novel fluoro-substituted compounds related to this compound have been synthesized and shown to exhibit anti-lung cancer activity, highlighting their potential in oncological therapeutics (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Propiedades
IUPAC Name |
5-chloro-3-fluoro-2-piperidin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCSDOFNFGCHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



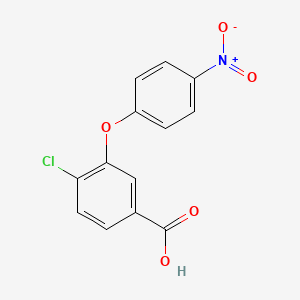
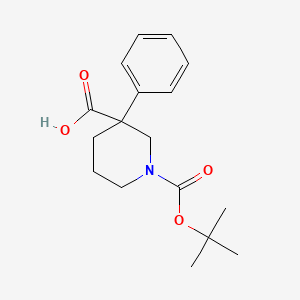

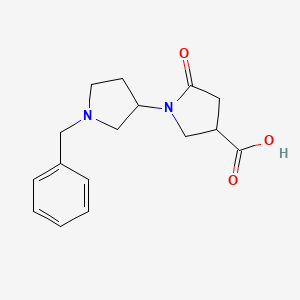
![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)

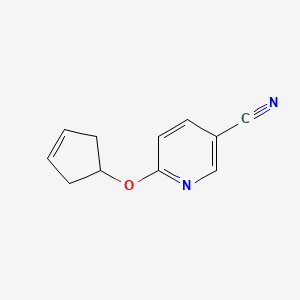

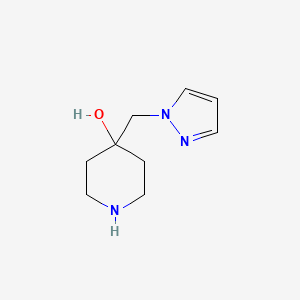
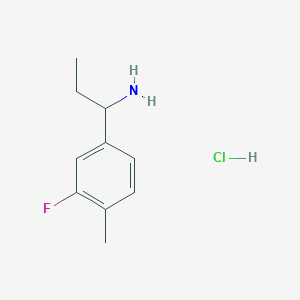

![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)
![Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate](/img/structure/B1406871.png)
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)